Tetrafluorophthalonitrile

Charge density analysis X-ray crystallography Structure-property relationships

Specify CAS 1835-65-0 for the ortho-isomer essential in selective nucleophilic substitutions, electrolyte additives, and perfluorinated phthalocyanines. Avoids unwanted isomer mixing. Certified purity ≥98% (GC) for consistent R&D outcomes.

Molecular Formula C8F4N2
Molecular Weight 200.09 g/mol
CAS No. 1835-65-0
Cat. No. B154472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorophthalonitrile
CAS1835-65-0
Molecular FormulaC8F4N2
Molecular Weight200.09 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N
InChIInChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11
InChIKeyOFLRJMBSWDXSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorophthalonitrile (CAS 1835-65-0) for Scientific Procurement: Basic Physical Properties and Compound Class Definition


Tetrafluorophthalonitrile (CAS 1835-65-0, molecular formula C8F4N2, molecular weight 200.09) is a fully fluorinated phthalonitrile derivative in which all four hydrogen atoms of the benzene ring are replaced by fluorine atoms [1]. It is a white to off-white crystalline solid with a melting point of 81–86 °C (lit.), boiling point of 274.2±40.0 °C (predicted), and density of 1.54±0.1 g/cm³ (predicted) [2]. The compound is soluble in acetone, methanol, and ethanol . The electron-withdrawing effect of the four fluorine substituents, combined with the two cyano groups, creates a highly electron-deficient aromatic core that enables site-selective nucleophilic aromatic substitution and supports diverse downstream synthetic applications [3].

Why In-Class Fluorinated Phthalonitriles Cannot Be Interchanged: The Tetrafluorophthalonitrile Differentiation


Fluorinated phthalonitriles share the same molecular formula (C8F4N2) and elemental composition, yet the positional arrangement of the two cyano groups—ortho (1,2-disubstituted), meta (1,3-disubstituted), and para (1,4-disubstituted)—produces three distinct isomers with fundamentally different electronic properties, crystalline structures, and reactivity profiles [1]. The ortho-isomer (tetrafluorophthalonitrile) exhibits unique electron density distribution at the 4-position that directs nucleophilic substitution to occur preferentially at a single site [2], whereas the meta- and para-isomers lack this well-defined regiochemical control [3]. Generic substitution among these isomers in phthalocyanine synthesis, polymer preparation, or electrolyte additive formulation will yield different products or suboptimal performance; procurement without isomer-level specification introduces uncontrolled variability into experimental outcomes [4].

Tetrafluorophthalonitrile (CAS 1835-65-0) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Electron Density Topology and C–F Bond Polarization: Tetrafluorophthalonitrile vs. Tetrafluoroisophthalonitrile

Experimental electron density distributions determined via multipole refinement of X-ray diffraction data collected at 100 K reveal that tetrafluorophthalonitrile (ortho-isomer) and tetrafluoroisophthalonitrile (meta-isomer) exhibit measurably different C–F bond properties and intermolecular interaction patterns [1]. The topological analysis shows subtle but distinct differences in the electron density at bond critical points, which correlate with observed differences in molecular electrostatic potential and weak intermolecular interactions [2]. These electronic differences are absent in comparisons of identical functional groups within the same isomer but emerge when comparing across isomers [3].

Charge density analysis X-ray crystallography Structure-property relationships

Regioselective Nucleophilic Aromatic Substitution: 4-Position Fluorine Displacement Selectivity

Tetrafluorophthalonitrile reacts with nucleophilic reagents including methanolic potassium hydroxide, aqueous ammonium hydroxide, and dimethylamine to undergo fluorine substitution with exclusive regioselectivity at the 4-position [1]. 19F and 1H NMR spectroscopy confirmed that in all cases the fluorine atom at the 4-position is replaced first, yielding 3,5,6-trifluoro-4-methoxyphthalonitrile, 3,5,6-trifluoro-4-aminophthalonitrile, or 3,5,6-trifluoro-4-dimethylaminophthalonitrile, respectively [2]. Treatment with excess methanolic potassium hydroxide yields tetramethoxyphthalonitrile [3]. This well-defined regiochemical control is a direct consequence of the ortho-arrangement of the two cyano groups, which activates the 4-position for nucleophilic attack [4].

Nucleophilic aromatic substitution Regioselectivity 19F NMR characterization

Lithium Metal Battery Cycling Performance: Tetrafluorophthalonitrile (o-TFPN) vs. Meta and Para Isomers as Electrolyte Additives

In a direct comparative study evaluating three cyano-substituted tetrafluorobenzene derivatives as electrolyte additives for high-voltage lithium metal batteries, tetrafluorophthalonitrile (o-TFPN) demonstrated superior performance over both tetrafluoroisophthalonitrile (m-TFPN) and tetrafluoroterephthalonitrile (p-TFPN) [1]. The electrolyte containing o-TFPN formed a robust, thermally stable cathode electrolyte interphase (CEI) enriched with LiF and -CN groups, and a stable solid electrolyte interface (SEI) with Li2O, LiF, and -CN species [2]. The Li||NCM811 battery with o-TFPN achieved stable performance over 200 cycles at 4.6 V, while the Li||Li symmetric cell stably cycled for over 350 hours at a current density of 1 mA cm⁻² [3].

Lithium metal batteries Electrolyte additives High-voltage cycling

Phthalocyanine Formation Inhibition: Unique Reactivity Distinguishing Tetrafluorophthalonitrile from Non-Fluorinated Analogs

When tetrafluorophthalonitrile moieties are incorporated into phthalonitrile resin precursors and subjected to standard thermal cure conditions for phthalocyanine formation, the expected characteristic color change (blue or green) does not develop, indicating that fluorine substitution on the phthalonitrile moiety hinders phthalocyanine formation [1]. Instead, nucleophilic displacement of fluorine from the aromatic rings by the cyano substituents occurs as an alternative reaction pathway [2]. This behavior contrasts sharply with non-fluorinated phthalonitrile systems, which undergo phthalocyanine cyclotetramerization under identical thermal conditions [3].

Phthalonitrile resin Phthalocyanine chemistry Polymer cure chemistry

Melting Point Differentiation: Tetrafluorophthalonitrile vs. Tetrafluoroterephthalonitrile as a Procurement Identity Check

The melting point provides a straightforward, experimentally accessible metric for distinguishing tetrafluorophthalonitrile from its para-isomer, tetrafluoroterephthalonitrile [1]. Tetrafluorophthalonitrile melts at 81–86 °C (lit.) , whereas tetrafluoroterephthalonitrile exhibits a significantly higher melting point of 197–199 °C (lit.) . This >110 °C difference serves as a reliable identity confirmation check upon receipt and provides a simple quality control metric to detect isomeric cross-contamination during procurement .

Physical property characterization Quality control Isomer identification

Halogenophthalocyanine Synthesis Yield: Metal-Dependent Reactivity with Tetrafluorophthalonitrile

Tetrafluorophthalonitrile reacts with various metals and metal halides to yield halogenophthalocyanines, but the product outcome is metal-dependent [1]. Reaction with zinc, zinc bromide, or zinc iodide yields zinc hexadecafluorophthalocyanine in good yield, whereas zinc chloride, iron(III) chloride, and aluminum chloride react to give mixtures of polychloropolyfluorophthalocyanines [2]. Copper, copper(I) chloride, or copper(II) chloride react to yield copper(II) hexadecafluorophthalocyanine, and tin(II) chloride yields dichlorotin(IV) hexadecafluorophthalocyanine [3]. This metal-dependent product distribution is a specific characteristic of the tetrafluorinated ortho-isomer and informs synthetic route planning .

Phthalocyanine synthesis Organometallic chemistry Fluorinated macrocycles

Tetrafluorophthalonitrile (CAS 1835-65-0): Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Synthesis of Regioselectively Functionalized Fluorinated Phthalonitrile Derivatives

Tetrafluorophthalonitrile is the preferred starting material when a single-site nucleophilic substitution with predictable regiochemistry is required. As demonstrated by Suzuki and Yamazaki, nucleophiles including methanolic potassium hydroxide, aqueous ammonium hydroxide, and dimethylamine displace fluorine exclusively at the 4-position, producing 3,5,6-trifluoro-4-substituted phthalonitriles in a single regioisomeric form [1]. This regiochemical precision eliminates the need for isomeric separation and supports efficient synthesis of functionalized intermediates for further derivatization in pharmaceutical and agrochemical applications [2].

High-Voltage Lithium Metal Battery Electrolyte Additive Development

Tetrafluorophthalonitrile (specifically the ortho-isomer, CAS 1835-65-0) is the validated electrolyte additive candidate for achieving stable cycling in high-voltage lithium metal batteries. Direct comparative testing against meta- and para-isomers demonstrated that o-TFPN uniquely forms robust, thermally stable cathode electrolyte interphases enriched with LiF and -CN groups, enabling Li||NCM811 batteries to achieve >200 cycles at 4.6 V and Li||Li symmetric cells to cycle for >350 hours at 1 mA cm⁻² [3]. Battery researchers and electrolyte formulators should specifically procure CAS 1835-65-0, as the meta- and para-isomers do not replicate this performance [4].

Preparation of Copper(II) Hexadecafluorophthalocyanine and Related Fluorinated Macrocycles

Tetrafluorophthalonitrile reacts cleanly with copper, copper(I) chloride, or copper(II) chloride to yield copper(II) hexadecafluorophthalocyanine, and with zinc, zinc bromide, or zinc iodide to yield zinc hexadecafluorophthalocyanine in good yield [5]. These perfluorinated phthalocyanines possess enhanced electron-withdrawing character relative to non-fluorinated analogs, making them valuable for organic semiconductor, photodynamic therapy, and catalytic applications. However, as noted in the comparative evidence, researchers must avoid chloride-containing metal salts (e.g., ZnCl2, FeCl3, AlCl3) when targeting pure hexadecafluorophthalocyanine products, as these yield mixed polychloropolyfluorophthalocyanine mixtures [6].

Fluorinated Phthalonitrile Resin Development with Alternative Cure Pathways

For polymer scientists developing high-performance thermosets, tetrafluorophthalonitrile offers a distinct reactivity profile compared to non-fluorinated phthalonitrile monomers. Keller and Griffith established that fluorine substitution on the phthalonitrile moiety hinders conventional phthalocyanine cyclotetramerization and instead promotes nucleophilic displacement of fluorine as an alternative reaction pathway [7]. This behavior enables the design of crosslinked networks with fundamentally different architectures and properties compared to conventional phthalonitrile resins. Researchers exploring novel cure chemistries or seeking to avoid phthalocyanine formation in fluorinated systems should specifically select tetrafluorophthalonitrile-based monomers [8].

Technical Documentation Hub

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